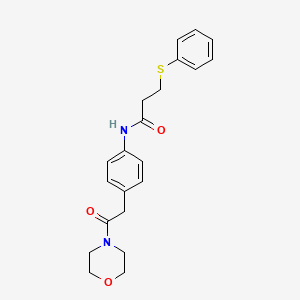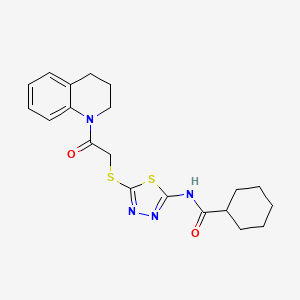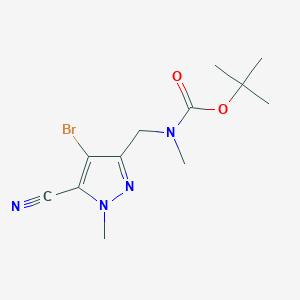![molecular formula C10H9N3O3 B2571362 {2-Cyano-2-[(3-methylfuran-2-yl)methylidene]acetyl}urea CAS No. 1445759-18-1](/img/structure/B2571362.png)
{2-Cyano-2-[(3-methylfuran-2-yl)methylidene]acetyl}urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“{2-Cyano-2-[(3-methylfuran-2-yl)methylidene]acetyl}urea” is a complex organic compound that contains a cyano group (-CN), a urea group (NH2CONH2), and a 3-methylfuran group . The presence of these functional groups suggests that this compound could be involved in a variety of chemical reactions .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving amines and cyanoacetates . For instance, N-cyanoacetamides can be prepared by treating various substituted aryl or heteryl amines with alkyl cyanoacetates .Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name. It likely contains a 3-methylfuran ring, a cyano group, and a urea group . Detailed structural analysis would typically involve spectroscopic techniques such as FT-IR, FT-Raman, UV–VIS, and NMR .Chemical Reactions Analysis
The compound’s chemical reactivity would be influenced by its functional groups. Cyanoacetamide derivatives, for example, are known to participate in a variety of condensation and substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For instance, the presence of a cyano group could influence its polarity, while the 3-methylfuran group could contribute to its aromaticity .Aplicaciones Científicas De Investigación
Synthesis and Organic Chemistry
The synthesis of ureas and their derivatives, including compounds similar to "{2-Cyano-2-[(3-methylfuran-2-yl)methylidene]acetyl}urea", involves innovative organic reactions that enhance the efficiency of producing hydroxamic acids and ureas from carboxylic acids. Techniques such as the Lossen rearrangement have been optimized for the synthesis of ureas without racemization, presenting a mild and environmentally friendly approach for generating diverse urea compounds. These methodologies have found significant applications in the development of pharmaceuticals and agrochemicals, demonstrating the versatility and importance of urea derivatives in organic synthesis (Thalluri et al., 2014).
Heterocyclic Chemistry
Urea derivatives serve as key precursors in the facile synthesis of poly-functionalized heterocycles, such as pyrimidines. By exploiting the reactivity of the free amino group in cyano-acetyl urea compounds, researchers have developed methodologies to construct diverse pyrimidine structures under varying conditions. This has implications for discovering new materials and active pharmaceutical ingredients, showcasing the compound's utility in heterocyclic chemistry and drug discovery (Othman et al., 2018).
Photocatalysis and Environmental Applications
In the realm of materials science, urea and its derivatives have been employed as novel organo-catalysts for the synthesis of densely functionalized heterocycles. These catalytic processes are not only highly efficient but also environmentally benign, offering a sustainable route for the generation of important chemical scaffolds. The application extends to the development of photocatalysts for environmental remediation and sustainable chemistry solutions (Brahmachari & Banerjee, 2014).
Biotechnological Implications
The structural and functional versatility of urea derivatives, including those similar to "this compound", has biotechnological implications, especially in the development of novel antimicrobial and anticancer agents. Synthesis and evaluation of urea-based compounds have led to the discovery of new molecules with significant biological activities, offering potential therapeutic options for treating various diseases (Shankar et al., 2017).
Mecanismo De Acción
Propiedades
IUPAC Name |
N-carbamoyl-2-cyano-3-(3-methylfuran-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O3/c1-6-2-3-16-8(6)4-7(5-11)9(14)13-10(12)15/h2-4H,1H3,(H3,12,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVTMZMCOZPWYAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC=C1)C=C(C#N)C(=O)NC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl acetate](/img/structure/B2571280.png)

![Dimethyl 5-[(4-butylphenyl)sulfamoyl]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2571285.png)

![4-{[1-(3,3-Difluorocyclobutanecarbonyl)azetidin-3-yl]oxy}-2-(trifluoromethyl)pyridine](/img/structure/B2571287.png)

![N-(3-chlorophenyl)-2-[1-(2,3-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2571290.png)



![2,2,2-trifluoro-1-{1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}ethan-1-one](/img/structure/B2571295.png)
![3-(pyridin-4-yloxy)-8-(2,4,5-trifluoro-3-methoxybenzoyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2571296.png)

![N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]cyclohex-3-ene-1-carboxamide](/img/structure/B2571300.png)
